

# Application Notes and Protocols: Diallylamine in the Synthesis of Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: Diallylamine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of **diallylamine** and its derivatives in the synthesis of pharmaceutical intermediates and drug delivery systems. The information is intended to guide researchers in the development of novel therapeutic agents and formulations.

## Introduction

**Diallylamine** (CAS 124-02-7) is a versatile secondary amine containing two allyl groups, making it a valuable building block in organic synthesis.<sup>[1]</sup> Its unique structure allows it to participate in a variety of chemical reactions, rendering it an important intermediate in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs) and their precursors.<sup>[1]</sup> This document outlines specific applications of **diallylamine** and related allylamine derivatives in the synthesis of antifungal agents and in the development of polymeric drug carriers.

## Application 1: Diallylamine in the Synthesis of Polymeric Drug Carriers via Cyclopolymerization

**Diallylamine** can undergo free-radical cyclopolymerization to form poly**diallylamine**, a polymer that can be subsequently functionalized with drug molecules to create drug delivery systems.<sup>[2]</sup>

[3] This approach allows for the covalent attachment of drugs, which can then be released under specific physiological conditions.

## Experimental Protocol: Synthesis of Polydiallylamine

This protocol describes the free-radical cyclopolymerization of **diallylamine**.

Materials:

- **Diallylamine**
- Dioxane
- Dibenzoyl peroxide
- Diethyl ether
- Nitrogen gas

Equipment:

- Screw-capped polymerization bottle
- Water bath
- Vacuum oven

Procedure:

- In a screw-capped polymerization bottle, dissolve 5 g of **diallylamine** in 20 mL of dioxane.
- Add 0.05% (by weight of the monomer) of dibenzoyl peroxide as an initiator.
- Flush the bottle with nitrogen for a few minutes to create an inert atmosphere.
- Maintain the solution at 90°C using a water bath for 4 hours.
- Evaporate the solvent under vacuum to obtain the polymer.

- Wash the resulting brown polymer three times with diethyl ether.
- Dry the polymer in a vacuum oven at 50°C.[2]

Quantitative Data:

Parameter	Value
Diallylamine	5 g
Dioxane	20 mL
Dibenzoyl peroxide	2.5 mg
Reaction Temperature	90°C
Reaction Time	4 hours
Yield	60%
Intrinsic Viscosity	0.15 dL/g

## Experimental Protocol: Condensation of Polydiallylamine with Carboxylic Acid Drugs

This protocol details the attachment of drug molecules (e.g., Ibuprofen, Ciprofloxacin, Mefenamic acid) to the poly**diallylamine** backbone. The drug must first be converted to its acyl chloride derivative.

Materials:

- Poly**diallylamine** (prepared as above)
- Drug-acyl chloride (e.g., Ibuprofen acyl chloride)
- Dioxane
- Pyridine

Equipment:

- Reaction flask
- Water bath
- Vacuum oven
- TLC setup

Procedure:

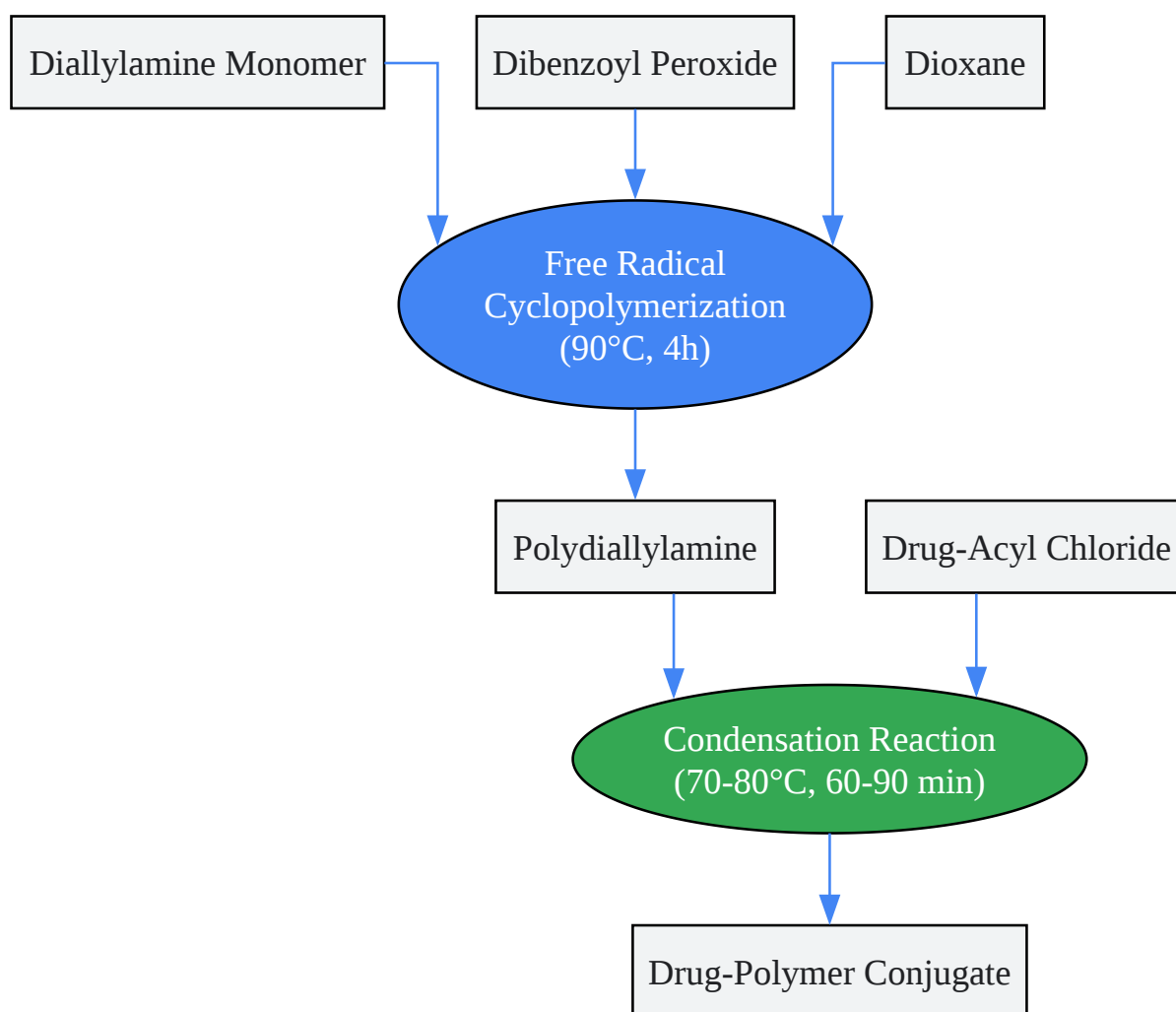
- Dissolve 1 mole equivalent of poly**diallylamine** in 10-15 mL of dioxane in a reaction flask.
- Add 1 mole equivalent of the substituted drug-acyl chloride.
- Add 2-3 drops of pyridine to the mixture.
- Heat the reaction mixture in a water bath at 70-80°C for 60-90 minutes.
- Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
- Isolate the product and dry it in a vacuum oven.[\[2\]](#)

Quantitative Data for Drug-Polymer Conjugates:

N-Drug Polymer Conjugate	Color	Conversion (%)	Intrinsic Viscosity (dL/g)
Poly[N-Ibuprofen diallylamine]	Yellow	65	0.41
Poly[N-Ciprofloxacin diallylamine]	Brown	71	0.54
Poly[N-Mefenamic acid diallylamine]	Brown	64	0.6

Table adapted from physical properties of prepared prodrug polymers.[\[2\]](#)

Workflow for Polymeric Drug Carrier Synthesis



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Caption: Workflow for the synthesis of drug-polymer conjugates from **diallylamine**.

## Application 2: Synthesis of Allylamine Antifungal Agents - Naftifine and Terbinafine

While not always starting directly from **diallylamine**, the synthesis of potent antifungal agents like Naftifine and Terbinafine involves the creation of complex tertiary allylamine structures, which is highly relevant to the application of allylamine chemistry in pharmaceuticals.<sup>[4][5]</sup> A key intermediate in some synthetic routes is N-methyl-1-naphthalenemethylamine.

## Experimental Protocol: Synthesis of N-methyl-1-naphthalenemethylamine

This intermediate is crucial for the synthesis of both Naftifine and Terbinafine.

### Materials:

- 1-Chloromethylnaphthalene
- N-methylformamide
- Strong base (e.g., Sodium hydride) or mild base (e.g., Potassium carbonate) with a phase transfer catalyst
- Toluene
- N,N-dimethylformamide (DMF)
- Acid or base for hydrolysis

### Equipment:

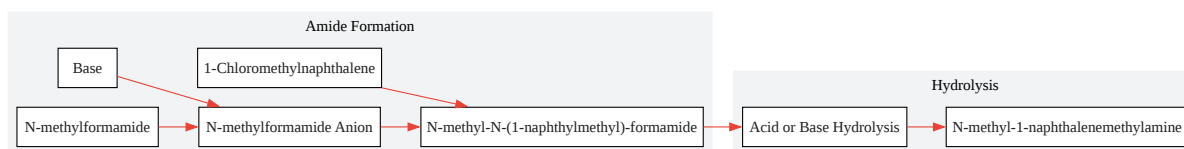
- Reaction flask with stirrer, thermometer, condenser, and dropping funnel

### Procedure (using a strong base):

- React N-methylformamide with a strong base in DMF and/or a non-polar solvent to generate its anion.
- Slowly add a solution of 100 g of 1-chloromethylnaphthalene in 100 mL of toluene to the reaction mixture.
- Maintain the temperature at 40-45°C for 1 hour.
- Quench the reaction with water.
- Extract the product into toluene (2 x 250 mL).

- Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.
- Hydrolyze the formamide derivative using an acid or base to yield N-methyl-1-naphthalenemethylamine.[6]

#### Logical Flow for N-methyl-1-naphthalenemethylamine Synthesis



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Caption: Two-stage synthesis of N-methyl-1-naphthalenemethylamine.

## Experimental Protocol: Synthesis of Naftifine

This protocol describes a Mannich-type reaction followed by dehydration to produce Naftifine.  
[4]

Materials:

- N-methyl-1-naphthalenemethylamine
- Propiophenone hydrochloride
- 1,4-Dioxane
- Triethylamine (TEA)
- 5N HCl
- NaOH

#### Procedure:

- A mixture of N-methyl-1-naphthalenemethylamine (1.0 mmol) and propiophenone hydrochloride (1.0 mmol) in a mixture of 1,4-dioxane and TEA is refluxed to form the intermediate  $\gamma$ -aminoalcohol.
- The resulting  $\gamma$ -aminoalcohol is then refluxed in 5N HCl for dehydration.
- The reaction mixture is neutralized with NaOH.
- The final product, Naftifine, is purified. A 90% yield has been reported for this strategy.<sup>[4]</sup>

## Experimental Protocol: Synthesis of Terbinafine

This protocol describes a one-step reaction to generate Terbinafine.<sup>[7]</sup>

#### Materials:

- Monomethylamine
- 1-Chloromethyl naphthalene
- 1-Chloro-6,6-dimethyl-2-heptene-4-yne
- Potassium carbonate or Sodium carbonate (acid-binding agent)
- Purified water
- Chloroform
- Ethyl acetate

#### Procedure:

- Slowly add monomethylamine to purified water, followed by the addition of an acid-binding agent (potassium carbonate or sodium carbonate).
- Simultaneously and slowly drip 1-chloromethyl naphthalene and 1-chloro-6,6-dimethyl-2-heptene-4-yne into the solution while maintaining the temperature at 10-20°C. Ensure the



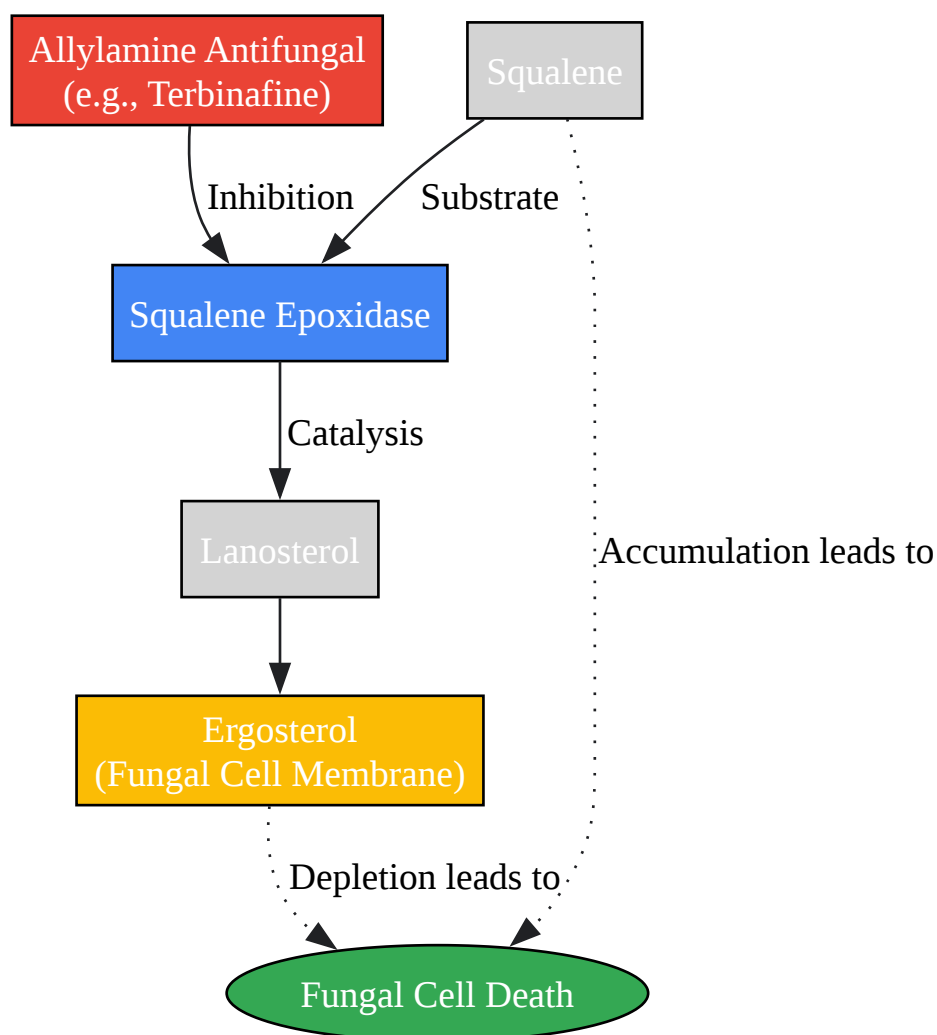
dripping rates are controlled for simultaneous addition.

- Allow the reaction to proceed for 2-3 hours at 10-20°C.
- Extract the reaction mixture with chloroform.
- Concentrate the organic layer under reduced pressure at a water bath temperature of 60°C until dry.
- Add ethyl acetate to the residue and reflux for 30 minutes.
- Cool the solution to below 10°C and collect the white solid by suction filtration.
- Dry the solid at 60-70°C to obtain Terbinafine. A yield of  $\geq 91\%$  has been reported for this method.<sup>[7]</sup>

Quantitative Data for Terbinafine Synthesis:

Parameter	Value
Reaction Temperature	10-20°C
Reaction Time	2-3 hours
Yield	$\geq 91\%$

Signaling Pathway for Allylamine Antifungal Action



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Caption: Mechanism of action of allylamine antifungals.

## Conclusion

**Diallylamine** and its derivatives are crucial intermediates in the pharmaceutical industry. As demonstrated, **diallylamine** can be directly polymerized to create sophisticated drug delivery systems. Furthermore, the synthesis of complex allylamine-containing drugs like Naftifine and Terbinafine showcases the importance of allylamine chemistry in developing effective therapeutic agents. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals.

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